molecular formula C24H22N2O5S B2967217 2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 838898-11-6

2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2967217
M. Wt: 450.51
InChI Key: BTJJPXBJLNOPKO-UHFFFAOYSA-N
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Description

Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .


Synthesis Analysis

The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some methods have already been implemented via semi-synthesis or total synthesis . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .


Molecular Structure Analysis

Isoquinolines are structurally complex heterocyclic compounds . They are characterized by a wide range of biological activities due to their diverse structures .

This stimulated the development of new efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions, and higher yields .


Physical And Chemical Properties Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . It is classified as a weak base . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

A study by Tsou et al. (2009) explored derivatives of isoquinoline-1,3-dione as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), indicating their potential as antitumor agents. These compounds were found to inhibit CDK4 selectively over CDK1 and CDK2, showing promise for cancer therapy research. The study elaborated on the structure-activity relationship (SAR), metabolic stability, and binding potency of these inhibitors, providing valuable insights for the development of new antitumor drugs (Tsou et al., 2009).

Electron Affinity and π–π Stacking

Zhou et al. (2022) reported on the design and synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes with high electron affinity values. These compounds displayed strong π–π stacking interactions, which are crucial for electronic materials. Their study contributes to the understanding of how the structural features of these molecules influence their electron-accepting capabilities and stacking arrangements, relevant for the development of novel electronic materials (Zhou et al., 2022).

Solvation and Gel Formation

Research by Singh and Baruah (2008) highlighted the role of solvation in controlling reaction paths and gel formation in derivatives of benzo[de]isoquinoline-1,3-dione. Their work showed how different solvents influence the condensation reactions and the resultant physical properties of the compounds, such as gel formation. This research is significant for materials science, especially in the context of creating materials with specific properties through controlled synthesis (Singh & Baruah, 2008).

Luminescent Properties

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including 2-(2-hydroxyethyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, and studied their luminescent properties. The research found that these compounds exhibit fluorescence quantum yields that are characteristic of pH probes, making them potentially useful in sensing applications. The study of photo-induced electron transfer (PET) processes in these compounds could advance the development of fluorescent probes for biological and environmental monitoring (Gan et al., 2003).

Antiviral Activities

Research into the antiviral activities of benzo[de]isoquinoline-diones has shown that derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione exhibit inhibition against herpes simplex and vaccinia viruses, indicating their potential as antiviral agents. This line of investigation contributes to the broader efforts to discover new antiviral compounds that can be effective against various viral infections (GARCIA-GANCEDO et al., 1979).

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This is a hot topic in organic and medicinal chemistry that needs the development of new strategies .

properties

IUPAC Name

2-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c27-23-20-5-1-3-18-4-2-6-21(22(18)20)24(28)26(23)12-11-17-7-9-19(10-8-17)32(29,30)25-13-15-31-16-14-25/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJJPXBJLNOPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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